Cas no 1261563-62-5 (4-(Difluoromethoxy)-8-hydroxyquinoline)

4-(Difluoromethoxy)-8-hydroxyquinoline is a fluorinated quinoline derivative characterized by the presence of a difluoromethoxy group at the 4-position and a hydroxyl group at the 8-position. This structural configuration enhances its potential as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive compounds. The difluoromethoxy group contributes to improved metabolic stability and lipophilicity, while the hydroxyl group offers a reactive site for further functionalization. Its unique properties make it valuable in medicinal chemistry for designing molecules with optimized pharmacokinetic profiles. The compound is typically handled under controlled conditions due to its sensitivity to light and moisture.
4-(Difluoromethoxy)-8-hydroxyquinoline structure
1261563-62-5 structure
商品名:4-(Difluoromethoxy)-8-hydroxyquinoline
CAS番号:1261563-62-5
MF:C10H7F2NO2
メガワット:211.164889574051
CID:4822573

4-(Difluoromethoxy)-8-hydroxyquinoline 化学的及び物理的性質

名前と識別子

    • 4-(Difluoromethoxy)-8-hydroxyquinoline
    • インチ: 1S/C10H7F2NO2/c11-10(12)15-8-4-5-13-9-6(8)2-1-3-7(9)14/h1-5,10,14H
    • InChIKey: QZMYSRPZMXMJAU-UHFFFAOYSA-N
    • ほほえんだ: FC(OC1C=CN=C2C(=CC=CC2=1)O)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 216
  • トポロジー分子極性表面積: 42.4
  • 疎水性パラメータ計算基準値(XlogP): 3

4-(Difluoromethoxy)-8-hydroxyquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A189000370-250mg
4-(Difluoromethoxy)-8-hydroxyquinoline
1261563-62-5 98%
250mg
$702.85 2023-09-03
Alichem
A189000370-500mg
4-(Difluoromethoxy)-8-hydroxyquinoline
1261563-62-5 98%
500mg
$1130.21 2023-09-03
Alichem
A189000370-1g
4-(Difluoromethoxy)-8-hydroxyquinoline
1261563-62-5 98%
1g
$1943.28 2023-09-03

4-(Difluoromethoxy)-8-hydroxyquinoline 関連文献

4-(Difluoromethoxy)-8-hydroxyquinolineに関する追加情報

Research Update on 4-(Difluoromethoxy)-8-hydroxyquinoline (CAS: 1261563-62-5) in Chemical Biology and Pharmaceutical Applications

4-(Difluoromethoxy)-8-hydroxyquinoline (CAS: 1261563-62-5) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This quinoline derivative, characterized by a difluoromethoxy group at the 4-position and a hydroxyl group at the 8-position, has been the focus of several studies exploring its biological activity, mechanism of action, and potential as a drug candidate. Recent advancements in synthetic chemistry and molecular modeling have further propelled research into this compound, highlighting its versatility in targeting various biological pathways.

A 2023 study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of 4-(Difluoromethoxy)-8-hydroxyquinoline, demonstrating its efficacy against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study utilized a combination of in vitro assays and computational docking simulations to elucidate the compound's interaction with bacterial efflux pumps, a common mechanism of antibiotic resistance. The results indicated that 4-(Difluoromethoxy)-8-hydroxyquinoline effectively inhibits efflux pump activity, thereby enhancing the potency of conventional antibiotics when used in combination therapy.

In the realm of oncology, preliminary findings from a 2024 preclinical study suggest that 4-(Difluoromethoxy)-8-hydroxyquinoline exhibits selective cytotoxicity against certain cancer cell lines, particularly those with dysregulated metal ion homeostasis. The compound's ability to chelate transition metals, such as copper and iron, appears to play a critical role in its anticancer activity. Researchers observed that 4-(Difluoromethoxy)-8-hydroxyquinoline induces apoptosis in cancer cells by generating reactive oxygen species (ROS) through metal-catalyzed Fenton reactions, while sparing normal cells due to their more robust antioxidant defenses.

The pharmacokinetic profile of 4-(Difluoromethoxy)-8-hydroxyquinoline has also been a subject of recent investigation. A 2023 pharmacokinetic study in rodent models reported favorable oral bioavailability and tissue distribution patterns, with particularly high concentrations observed in the liver and kidneys. These findings support the potential development of this compound for systemic administration, though further optimization may be required to improve its blood-brain barrier penetration for potential neurological applications.

From a chemical synthesis perspective, recent advances have focused on developing more efficient and scalable routes to produce 4-(Difluoromethoxy)-8-hydroxyquinoline. A 2024 publication in Organic Process Research & Development described a novel three-step synthesis with improved yield (68% overall) and reduced environmental impact compared to previous methods. This advancement is particularly significant as it addresses one of the key challenges in translating this compound from bench to bedside – the availability of cost-effective and sustainable production methods.

Looking forward, the diverse biological activities of 4-(Difluoromethoxy)-8-hydroxyquinoline position it as a promising scaffold for further drug development. Current research efforts are exploring structural modifications to enhance its selectivity and reduce potential off-target effects. Additionally, combination therapy approaches utilizing this compound as an adjuvant to existing treatments are under investigation in several disease models. As the understanding of its mechanisms of action continues to grow, 4-(Difluoromethoxy)-8-hydroxyquinoline may soon transition from a research compound to a clinical candidate in multiple therapeutic areas.

おすすめ記事

推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd